Cross-Coupling Yield Advantage Over 3-Bromo Analog
In a comparative synthetic study, the 3-chloro derivative demonstrated superior performance in Pd-catalyzed cross-coupling reactions relative to the 3-bromo analog. The chloro-substituted quinoline-4-carboxylic acid underwent successful Suzuki-Miyaura coupling with phenylboronic acid in 78% yield, whereas the 3-bromo counterpart under identical conditions yielded only 52% [1]. This 26 percentage point yield advantage is attributed to reduced side reactions from β-hydride elimination with the chloro leaving group [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | 3-Bromoquinoline-4-carboxylic acid (52% yield) |
| Quantified Difference | 26 percentage points higher yield |
| Conditions | Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (3:1), 80 °C, 12 h; 1.2 equiv phenylboronic acid |
Why This Matters
Higher synthetic yield directly translates to improved procurement efficiency and reduced cost-per-reaction for users scaling up derivatization campaigns.
- [1] Raveglia, L. F., et al. (1997). A novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids. Journal of Heterocyclic Chemistry, 34(2), 557-559. View Source
